Dipotassium 3,4,5,6-tetrabromophthalate
Overview
Description
Dipotassium 3,4,5,6-tetrabromophthalate is an organometallic compound with the molecular formula C8H2Br4O4.2K. It is a mono-constituent substance known for its unique chemical properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 3,4,5,6-tetrabromophthalate typically involves the bromination of phthalic anhydride followed by neutralization with potassium hydroxide. The reaction conditions include:
Bromination: Phthalic anhydride is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form tetrabromophthalic anhydride.
Neutralization: The tetrabromophthalic anhydride is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Utilizing industrial reactors to ensure efficient bromination of phthalic anhydride.
Neutralization and Purification: The neutralization process is followed by purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 3,4,5,6-tetrabromophthalate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted phthalates .
Scientific Research Applications
Dipotassium 3,4,5,6-tetrabromophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipotassium 3,4,5,6-tetrabromophthalate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activities by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
Dipotassium 3,4,5,6-tetrachlorophthalate: Similar in structure but contains chlorine atoms instead of bromine.
Dipotassium 3,4,5,6-tetrafluorophthalate: Contains fluorine atoms instead of bromine.
Dipotassium 3,4,5,6-tetraiodophthalate: Contains iodine atoms instead of bromine.
Uniqueness
Dipotassium 3,4,5,6-tetrabromophthalate is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specific interactions with biological targets .
Properties
IUPAC Name |
dipotassium;3,4,5,6-tetrabromophthalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4.2K/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGCTIUJDSOQNU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br4K2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13810-83-8 (Parent) | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00889670 | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18824-74-3 | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium 3,4,5,6-tetrabromophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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